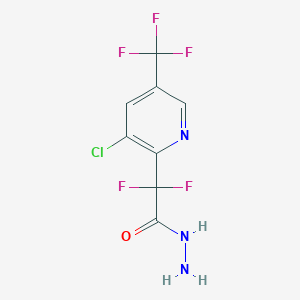

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine

Overview

Description

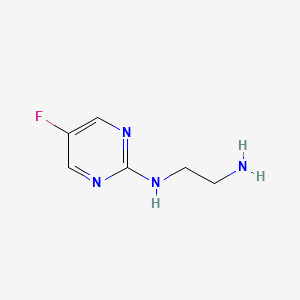

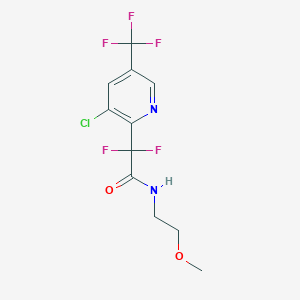

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a chemical compound with the CAS Number: 2197057-54-6 . It has a molecular weight of 282.51 . The compound is solid in its physical form .

Molecular Structure Analysis

The IUPAC Name for this compound is 2-chloro-5-iodo-4,6-dimethylpyridin-3-amine . The InChI Code is 1S/C7H8ClIN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 .Physical And Chemical Properties Analysis

As mentioned earlier, 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine is a solid . It has a molecular weight of 282.51 .Scientific Research Applications

Pharmacology

In pharmacology, this compound could serve as a precursor for the synthesis of various pharmacologically active molecules. Its structure, featuring both chloro and iodo substituents, makes it a versatile intermediate for constructing complex molecules that may act as drugs or drug candidates. For instance, it could be used to develop new compounds with potential antiviral, antibacterial, or anticancer activities .

Material Science

Within material science, 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine might be utilized in the creation of novel polymers or coatings. Its halogenated nature allows for reactions that can lead to materials with unique properties such as enhanced thermal stability or electrical conductivity .

Biochemistry

In biochemistry research, this compound could be employed in the study of enzyme-substrate interactions. By attaching it to a larger biomolecule, researchers can investigate how enzymes recognize and process halogenated substrates, which is valuable for understanding metabolic pathways and designing enzyme inhibitors .

Agriculture

For agricultural applications, derivatives of this compound could be explored as potential pesticides or herbicides. The presence of iodine might confer a biocidal effect, which could be harnessed to protect crops from pests and diseases .

Environmental Science

In environmental science, 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine could be studied for its environmental fate and impact. Understanding its degradation products and their persistence in ecosystems is crucial for assessing the potential environmental risks of new chemicals .

Analytical Chemistry

Analytical chemists might use this compound as a standard or reagent in chromatography and spectrometry techniques. Its distinct chemical signature allows for the development of methods to detect and quantify similar compounds in complex mixtures .

Chemical Engineering

In chemical engineering, this compound’s reactivity could be harnessed in process development. It could be a key intermediate in the synthesis of fine chemicals, requiring the optimization of reaction conditions and scaling up from the laboratory to industrial production .

Nanotechnology

Lastly, in the field of nanotechnology, 2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine could be used to modify the surface of nanoparticles. This modification can impart specific functionalities to the nanoparticles, such as targeting them to certain types of cells or increasing their solubility in various solvents .

properties

IUPAC Name |

2-chloro-5-iodo-4,6-dimethylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClIN2/c1-3-5(9)4(2)11-7(8)6(3)10/h10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTSXOMGTVPLQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=C1I)C)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-iodo-4,6-dimethylpyridin-3-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-bromoethoxy)ethyl]acetamide](/img/structure/B1436330.png)

![(1-Cyclobutylethyl)[(2,4-dimethoxyphenyl)methyl]amine](/img/structure/B1436332.png)

![N-methyl-N-(1,3-thiazol-2-ylmethyl)-6-azaspiro[2.5]octan-1-amine](/img/structure/B1436334.png)

![8,8-Difluoro-2-azaspiro[4.5]decane hydrochloride](/img/structure/B1436345.png)